(R)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate

Description

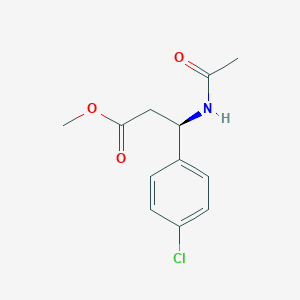

(R)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate (CAS: 810670-03-2) is a chiral organic compound with the molecular formula C₁₂H₁₄ClNO₃. Its structure features a 4-chlorophenyl group, an acetamido substituent, and a methyl ester moiety. The (R)-configuration at the stereogenic center distinguishes it from its enantiomer, the (S)-form (CAS: 434957-75-2) .

Properties

IUPAC Name |

methyl (3R)-3-acetamido-3-(4-chlorophenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-8(15)14-11(7-12(16)17-2)9-3-5-10(13)6-4-9/h3-6,11H,7H2,1-2H3,(H,14,15)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUURHSPHDCNCD-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460245 | |

| Record name | AG-H-25807 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

810670-03-2 | |

| Record name | AG-H-25807 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate typically involves the following steps:

Starting Material: The synthesis begins with the preparation of ®-3-(4-chlorophenyl)-3-hydroxypropanoic acid.

Acetylation: The hydroxyl group is acetylated using acetic anhydride in the presence of a base such as pyridine to form ®-3-(4-chlorophenyl)-3-acetoxypropanoic acid.

Amidation: The acetoxy group is then converted to an acetamido group using ammonia or an amine under controlled conditions to yield ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate.

Industrial Production Methods: In industrial settings, the production of ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group in the ester moiety, converting it to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: N-oxides of ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate.

Reduction: ®-Methyl-3-amino-3-(4-chlorophenyl)-propanol.

Substitution: Various substituted derivatives on the aromatic ring.

Scientific Research Applications

®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and protein binding studies.

Medicine: It is an intermediate in the synthesis of drugs with anti-allergic and anti-inflammatory properties.

Industry: The compound is used in the production of pharmaceuticals and as a precursor for other bioactive molecules.

Mechanism of Action

The mechanism of action of ®-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, it can inhibit the release of histamine and other inflammatory mediators, thereby exerting its anti-allergic and anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Crystallographic Considerations

- Hydrogen Bonding : The acetamido group in the target compound facilitates hydrogen bonding, influencing crystallization patterns. Similar halogenated analogs (e.g., N-acetyl-3,5-diiodotyrosine) may exhibit distinct crystal packing due to heavier halogen interactions .

- Validation Methods : Tools like SHELXL and ORTEP-3 are critical for resolving stereochemistry and validating crystal structures of such compounds .

Biological Activity

(R)-Methyl-3-acetamido-3-(4-chlorophenyl)-propanoate is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural formula:

This compound features a chiral center, which is crucial for its biological activity. The presence of the 4-chlorophenyl group enhances its interaction with various biological targets.

The primary mechanism of action for this compound involves its interaction with histamine receptors . Binding to these receptors inhibits histamine release and other inflammatory mediators, making it potentially useful in treating allergic reactions and inflammatory diseases. Additionally, the compound may influence enzyme-substrate interactions, which can be beneficial in biochemical research.

Antiallergic and Anti-inflammatory Effects

Research indicates that this compound exhibits anti-allergic and anti-inflammatory properties. It has been shown to modulate pathways involved in inflammation, which could lead to therapeutic applications in conditions such as asthma and allergic rhinitis.

Anticancer Potential

Recent studies suggest that derivatives of this compound may act as histone deacetylase inhibitors (HDACIs) , which are important in cancer therapy. By altering gene expression and inducing apoptosis in cancer cells, these compounds show promise in oncology. The compound's structural similarities to known HDACIs indicate potential for further development in cancer treatments.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

- Histamine Receptor Binding Studies : Research has demonstrated that this compound binds effectively to histamine receptors, leading to a reduction in histamine-mediated responses in vitro.

- In Vivo Efficacy : In animal models, the compound has shown efficacy in reducing symptoms associated with allergic reactions, supporting its potential for clinical use.

- Anticancer Activity : In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines, suggesting its utility as a therapeutic agent against certain cancers.

Data Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antiallergic | Inhibition of histamine release | |

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Enzyme Interaction | Influences enzyme-substrate interactions |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.